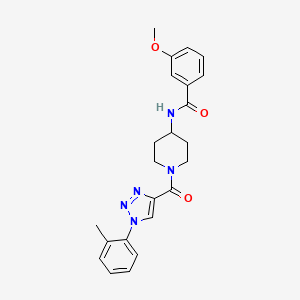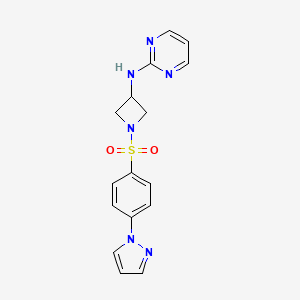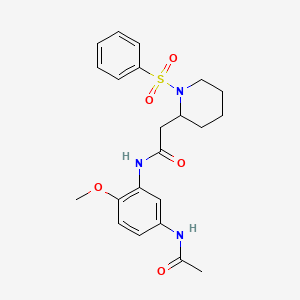
3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
Triazole derivatives, including structures similar to the mentioned compound, have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial potential, finding some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2010). This suggests the potential of similar compounds, including those with benzamide groups, for antimicrobial applications.
Radioligand Development for Neurological Studies
Compounds with structural similarities to the mentioned chemical have been investigated as radioligands. For example, Brown-Proctor et al. (1999) evaluated a compound with affinity for acetylcholinesterase (AChE) as a potential in vivo imaging agent for AChE in the mammalian brain, although it demonstrated uniform regional brain distribution and was not deemed a good candidate (Brown-Proctor et al., 1999). This highlights the importance of such structures in neuroscience research, particularly in studying enzyme distribution and activity in the brain.
Photophysical Properties and Fluorescence Applications
Triazole-containing compounds are also explored for their photophysical properties. Padalkar et al. (2015) synthesized triazole derivatives that exhibited blue and green fluorescence, indicating potential applications in developing fluorescent probes for biological imaging (Padalkar et al., 2015). This research area is crucial for visualizing biological processes and molecules in live cells and tissues.
Drug Design and Pharmacological Evaluation
The benzamide and triazole moieties are commonly investigated in drug discovery efforts. Peng et al. (2015) synthesized a series of triazole-containing compounds and evaluated their affinity at dopamine receptors, demonstrating the potential for developing new therapeutics targeting the central nervous system (Peng et al., 2015). This reflects the broader interest in utilizing such chemical structures to create drugs with specific targets in mind, such as neurological disorders.
properties
IUPAC Name |
3-methoxy-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16-6-3-4-9-21(16)28-15-20(25-26-28)23(30)27-12-10-18(11-13-27)24-22(29)17-7-5-8-19(14-17)31-2/h3-9,14-15,18H,10-13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMOWZIPYWDGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2784478.png)

![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2784481.png)

![Tert-butyl 3-(2-hydroxypropan-2-yl)-3-[(prop-2-enoylamino)methyl]azetidine-1-carboxylate](/img/structure/B2784484.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol](/img/structure/B2784485.png)



![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2784494.png)
![6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2784495.png)